molecular formula C9H11N3O4 B1458649 3-Morpholino-4-nitropyridine 1-oxide CAS No. 1704064-38-9

3-Morpholino-4-nitropyridine 1-oxide

Cat. No.: B1458649
CAS No.: 1704064-38-9
M. Wt: 225.2 g/mol
InChI Key: HWWWSEDRYKOLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholino-4-nitropyridine 1-oxide is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Morpholino-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions via the nitro group and concurrently, the N-oxide group participates in a series of interactions as an electron donor . These interactions are crucial for its function in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase (NOS) enzymes can lead to changes in nitric oxide levels, which in turn can affect cell signaling and apoptosis . Additionally, its role in π-hole interactions can influence cellular processes by altering the electrostatic potential and molecular interactions within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s N-oxide group can form coordination bonds with transition metals, influencing enzyme activity and molecular interactions . Furthermore, its ability to participate in π-hole interactions can modulate the activity of various biomolecules, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s interactions with biomolecules can lead to changes in its activity and function over time . Additionally, its stability in various experimental conditions can affect its efficacy and outcomes in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, studies have shown that high doses of nitric oxide-donating compounds, such as this compound, can inhibit monocyte function and increase cyclic GMP concentrations in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to participate in π-hole interactions and coordination bonds can influence its role in metabolic pathways . Additionally, its interactions with nitric oxide synthase enzymes can affect nitric oxide production and related metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination bonds and participate in π-hole interactions can affect its localization and accumulation within cells . These interactions are crucial for its transport and distribution in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Its targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. The compound’s ability to form coordination bonds and participate in π-hole interactions can influence its subcellular localization and activity . These factors are important for understanding its function and effects at the cellular level.

Properties

IUPAC Name

4-(4-nitro-1-oxidopyridin-1-ium-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWSEDRYKOLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Morpholino-4-nitropyridine 1-oxide
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